1-Vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one
CAS No.:
Cat. No.: VC18602196
Molecular Formula: C7H9NO2
Molecular Weight: 139.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H9NO2 |
|---|---|
| Molecular Weight | 139.15 g/mol |
| IUPAC Name | 1-ethenyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one |
| Standard InChI | InChI=1S/C7H9NO2/c1-2-7-3-5(4-7)8-6(9)10-7/h2,5H,1,3-4H2,(H,8,9) |
| Standard InChI Key | QAECBGPBBDPSEW-UHFFFAOYSA-N |
| Canonical SMILES | C=CC12CC(C1)NC(=O)O2 |
Introduction
Chemical Identity and Structural Characteristics
1-Vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one (C7H9NO2, MW: 139.15 g/mol) belongs to the class of bicyclo[3.1.1]heptanes, characterized by a fused bicyclic system with bridgehead heteroatoms. The compound features a lactam ring (3-one) fused to an oxolane (2-oxa) and a vinyl substituent at position 1, introducing both rigidity and synthetic versatility .
Molecular Geometry and Stereoelectronic Properties
X-ray crystallography of analogous bicyclo[3.1.1]heptanes reveals a puckered geometry with bond angles deviating from ideal sp³ hybridization due to ring strain. The nitrogen at position 4 adopts a pyramidal geometry, while the lactam carbonyl (C3=O) exhibits partial double-bond character, as evidenced by IR stretches near 1680–1720 cm⁻¹ . Density functional theory (DFT) studies on related systems predict significant charge localization at the vinyl group, making it susceptible to electrophilic additions .
Table 1: Key Physical Properties
Synthetic Methodologies
Recent advances in strained bicyclic synthesis have enabled efficient routes to this compound. A pivotal strategy involves cycloaddition reactions using bicyclo[1.1.0]butanes (BCBs) as strained intermediates.
Three-Component Cycloaddition
Wu et al. (2025) demonstrated a formal [4π + 2σ] cycloaddition between BCBs, hydroxylamine, and polyformaldehyde under amine catalysis, yielding 2-oxa-3-azabicyclo[3.1.1]heptanes . While their work focused on C4-unsubstituted derivatives, analogous routes using vinyl-substituted BCBs could theoretically afford the title compound. The reaction proceeds via in situ nitrone formation, followed by regioselective attack on the BCB’s central bond. Mono-substituted BCBs favor exo transition states, whereas disubstituted analogs exhibit endo selectivity, as validated by DFT calculations .
Post-Functionalization Strategies
The vinyl group at C1 permits diversification through:
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Radical Additions: Thiol-ene reactions under UV initiation.
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Electrophilic Aromatic Substitution: Directed by the electron-rich double bond.
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Ring-Opening Metathesis: Using Grubbs catalysts to incorporate larger substituents .
Structural and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR)
1H NMR (400 MHz, CDCl3) of analogous compounds shows characteristic signals:
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δ 5.8–6.3 ppm: Vinyl protons (multiplet, J = 10–16 Hz).
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δ 4.1–4.5 ppm: Bridgehead protons adjacent to oxygen.
13C NMR distinguishes the lactam carbonyl at ~175 ppm, while the oxolane oxygen deshields adjacent carbons to ~75–85 ppm .
Vibrational Spectroscopy
FTIR spectra exhibit strong absorption at 1720 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C asymmetric stretch), and 3350 cm⁻¹ (N-H stretch), consistent with bicyclic lactams .
Applications in Drug Discovery
Bicyclo[3.1.1]heptanes are increasingly employed as bioisosteres for meta-substituted arenes, improving pharmacokinetic profiles by reducing planar aromaticity.
Case Study: Kinase Inhibitors
A 2024 study replaced a meta-chlorophenyl group in a kinase inhibitor with a 2-oxa-4-azabicyclo[3.1.1]heptane scaffold, resulting in:
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20% Improved Solubility: Due to reduced logP.
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Enhanced Metabolic Stability: t1/2 increased from 1.8 to 4.2 hours in human microsomes.
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Retained Potency: IC50 = 12 nM vs. 15 nM for the aromatic analog .
Future Directions
Ongoing research priorities include:
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Enantioselective Synthesis: Leveraging chiral auxiliaries or asymmetric catalysis.
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Polymer Chemistry: Exploiting the vinyl group for controlled radical polymerization.
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Proteolysis-Targeting Chimeras (PROTACs): Utilizing the rigid scaffold to position E3 ligase binders.
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